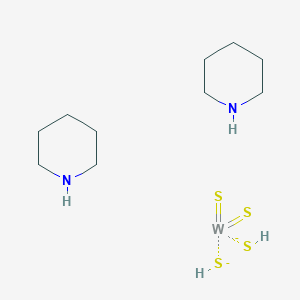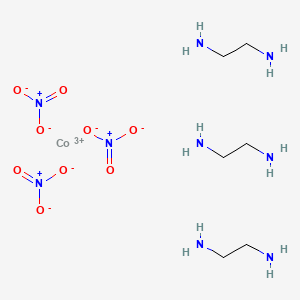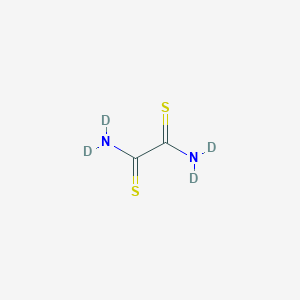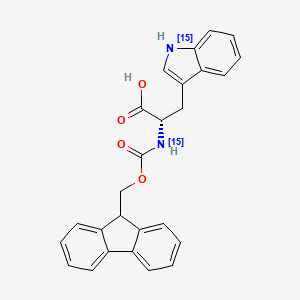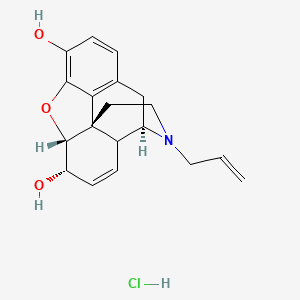
Nalorphine hydrochloride, United States PharmacopeiaReference Standard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Nalorphine hydrochloride is synthesized through a series of chemical reactions starting from morphine. The synthesis involves the following steps:
Demethylation: Morphine undergoes demethylation to produce normorphine.
Allylation: Normorphine is then allylated to form nalorphine.
Hydrochloride Formation: Finally, nalorphine is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of nalorphine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in tight, light-resistant containers and stored at controlled temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Nalorphine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naloxone.
Reduction: Reduction reactions can convert nalorphine back to normorphine.
Substitution: Allylation is a key substitution reaction in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Allyl bromide is used for the allylation step.
Major Products
Oxidation: Naloxone.
Reduction: Normorphine.
Substitution: Nalorphine.
科学的研究の応用
Nalorphine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on opioid receptors and its role in reversing opioid overdose.
Medicine: Used in clinical settings to reverse opioid overdose and in diagnostic tests for opioid dependence.
Industry: Employed in the pharmaceutical industry for the development and testing of new opioid antagonists
作用機序
Nalorphine hydrochloride acts on two primary opioid receptors:
Mu-opioid receptor (MOR): It has antagonistic effects, blocking the receptor and preventing opioid effects.
Kappa-opioid receptor (KOR): It acts as a high-efficacy partial agonist, producing some opioid-like effects
The compound’s ability to block MOR and activate KOR makes it effective in reversing opioid overdose while also producing some analgesic effects .
類似化合物との比較
Similar Compounds
Naloxone: Another opioid antagonist used to reverse opioid overdose.
Naltrexone: Used for opioid and alcohol dependence treatment.
Levallorphan: Similar to nalorphine but with different pharmacological properties.
Uniqueness
Nalorphine hydrochloride is unique due to its dual action on MOR and KOR, providing both antagonistic and partial agonistic effects. This dual action differentiates it from other opioid antagonists like naloxone and naltrexone, which primarily act as pure antagonists .
特性
分子式 |
C19H22ClNO3 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC名 |
(4R,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12?,13-,15+,18+,19+;/m1./s1 |
InChIキー |
NAHATSPWSULUAA-HWXFZQNOSA-N |
異性体SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H](C=CC2[C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl |
正規SMILES |
C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)




